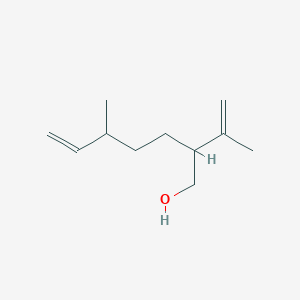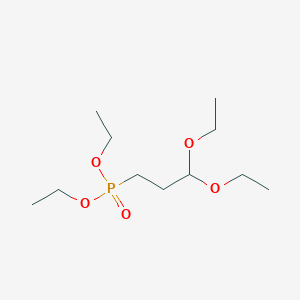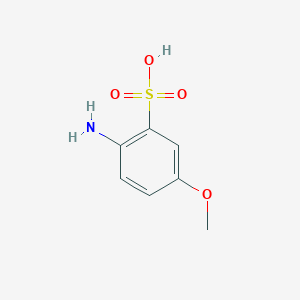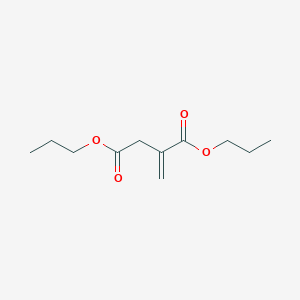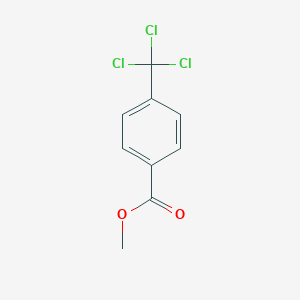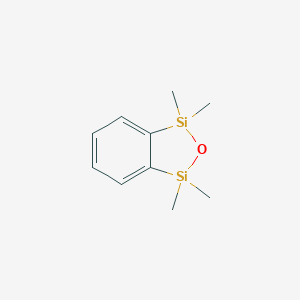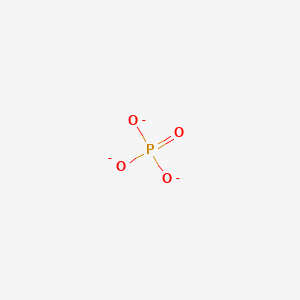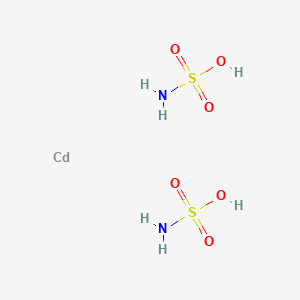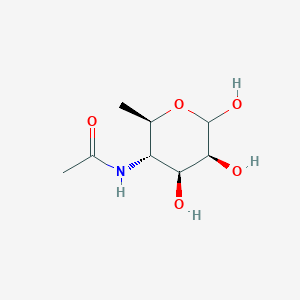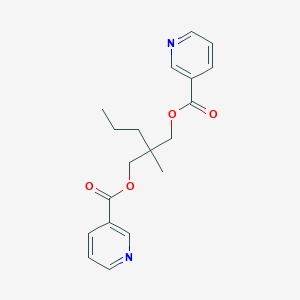
2-Methyl-2-propylpropane-1,3-diyl dinicotinate
描述
2-Methyl-2-propylpropane-1,3-diyl dinicotinate, also known as MPDD, is a synthetic compound that has gained interest in the scientific community for its potential therapeutic applications. MPDD is a dinicotinate ester that has been shown to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate is not fully understood, but it is thought to involve the inhibition of various signaling pathways in the body. 2-Methyl-2-propylpropane-1,3-diyl dinicotinate has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. In addition, 2-Methyl-2-propylpropane-1,3-diyl dinicotinate has been shown to activate the p53 signaling pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
2-Methyl-2-propylpropane-1,3-diyl dinicotinate has been shown to exhibit various biochemical and physiological effects in scientific research. One of the most notable effects of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate is its ability to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. In addition, 2-Methyl-2-propylpropane-1,3-diyl dinicotinate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of using 2-Methyl-2-propylpropane-1,3-diyl dinicotinate in lab experiments is its well-established synthesis method. 2-Methyl-2-propylpropane-1,3-diyl dinicotinate can be synthesized in large quantities with high purity, making it a readily available compound for scientific research. However, one of the limitations of using 2-Methyl-2-propylpropane-1,3-diyl dinicotinate in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate.
未来方向
There are several future directions for the scientific research of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate. One direction is to investigate the potential use of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis and asthma. Another direction is to investigate the potential use of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate in cancer therapy, particularly in combination with other chemotherapy drugs. Further research is also needed to fully understand the mechanism of action of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate and its potential therapeutic applications.
合成方法
The synthesis of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate involves the reaction of 2,2-dimethyl-1,3-propanediol with nicotinic acid and thionyl chloride. The resulting product is then purified using column chromatography to obtain the pure 2-Methyl-2-propylpropane-1,3-diyl dinicotinate compound. The synthesis method of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate has been well-established, and the compound can be synthesized in large quantities with high purity.
科学研究应用
2-Methyl-2-propylpropane-1,3-diyl dinicotinate has been shown to exhibit various therapeutic applications in scientific research. One of the most promising applications of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate is its potential use as an anti-inflammatory agent. Studies have shown that 2-Methyl-2-propylpropane-1,3-diyl dinicotinate can inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases such as arthritis and asthma.
In addition to its anti-inflammatory properties, 2-Methyl-2-propylpropane-1,3-diyl dinicotinate has also been investigated for its potential use in the treatment of cancer. Studies have shown that 2-Methyl-2-propylpropane-1,3-diyl dinicotinate can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
[2-methyl-2-(pyridine-3-carbonyloxymethyl)pentyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-8-19(2,13-24-17(22)15-6-4-9-20-11-15)14-25-18(23)16-7-5-10-21-12-16/h4-7,9-12H,3,8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBCWIBXVAJLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159894 | |
| Record name | 2-Methyl-2-propylpropane-1,3-diyl dinicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-propylpropane-1,3-diyl dinicotinate | |
CAS RN |
13671-63-1 | |
| Record name | 3-Pyridinecarboxylic acid, 2-methyl-2-propyl-1,3-propanediyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13671-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-propylpropane-1,3-diyl dinicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013671631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-propylpropane-1,3-diyl dinicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-propylpropane-1,3-diyl dinicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-2-propylpropane-1,3-diyl dinicotinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM4654RA6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



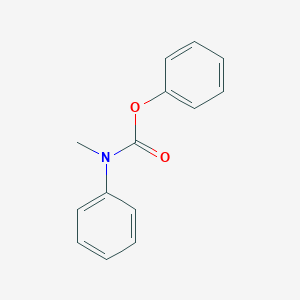
![(E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one](/img/structure/B84386.png)
![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)

